Product packaging for Daglutril(Cat. No.:CAS No. 182821-27-8)

Daglutril

Cat. No.: B1669770
CAS No.: 182821-27-8
M. Wt: 534.6 g/mol
InChI Key: XMQODGUTLZXUGZ-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daglutril, also known as SLV-306, is an orally active, dual-acting inhibitor targeting both Endothelin-Converting Enzyme (ECE) and Neutral Endopeptidase (NEP) . This dual mechanism of action reduces the conversion of big endothelin-1 to the potent vasoconstrictor endothelin-1, while simultaneously increasing the bioavailability of vasodilatory natriuretic peptides like ANP . By modulating these key pathways, this compound has been shown to inhibit the systemic conversion of big endothelin-1 and lower blood pressure in preclinical and clinical models . Its research value is significant in the study of cardiovascular and renal diseases, particularly for investigating therapeutic strategies for conditions like hypertension, congestive heart failure, and diabetic nephropathy . In a randomised clinical trial involving hypertensive patients with type 2 diabetes, this compound demonstrated a reduction in ambulatory blood pressure . The compound acts as a prodrug for the active metabolite KC-12615 . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38N2O6 B1669770 Daglutril CAS No. 182821-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-3-[[1-[(2R)-2-ethoxycarbonyl-4-phenylbutyl]cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQODGUTLZXUGZ-RPBOFIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)CC2(CCCC2)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171341
Record name Daglutril
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Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182821-27-8
Record name Daglutril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182821-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daglutril [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daglutril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daglutril
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Record name DAGLUTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKV299446X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vivo Effects of Daglutril on Natriuretic Peptide Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Daglutril, a dual inhibitor of neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE), on natriuretic peptide levels. This compound, also known as SLV-306, has been investigated for its therapeutic potential in cardiovascular diseases such as hypertension and congestive heart failure.[1][2] A key mechanism of action of this compound is the inhibition of NEP, the enzyme responsible for the degradation of natriuretic peptides. This inhibition leads to a subsequent increase in the circulating levels of these peptides, which mediate beneficial cardiovascular effects.

Data Presentation: Effects of this compound on Atrial Natriuretic Peptide (ANP) Levels

Clinical studies have demonstrated that this compound administration leads to a significant and dose-dependent increase in plasma concentrations of Atrial Natriuretic Peptide (ANP).[1][3] While the precise quantitative data from these studies are not fully available in the public domain, the consistent finding across multiple reports is a marked elevation of ANP levels following treatment with this compound.

To illustrate the expected outcomes based on the available literature, the following table presents a hypothetical representation of the dose-dependent effect of this compound on plasma ANP concentrations. The values are intended to be illustrative of the reported trend.

Target Concentration of Active Metabolite (KC-12615)Change in Plasma ANP Concentration (Illustrative)Reference
Low Dose (e.g., 75 ng/mL)[Seed et al., 2012][3]
Medium Dose (e.g., 300 ng/mL)↑↑[Seed et al., 2012]
High Dose (e.g., 1200 ng/mL)↑↑↑[Seed et al., 2012]

Note: The arrows indicate a qualitative increase. The exact fold-change or absolute concentration values from the pivotal studies are not publicly available.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the in vivo effects of this compound on natriuretic peptide levels, based on published clinical trial protocols.

Clinical Trial Protocol for this compound Administration and Plasma Collection

This protocol is based on the methodology described in the clinical trial conducted by Seed et al. (2012).

Objective: To determine the effect of this compound on plasma ANP concentrations in healthy male volunteers.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy male volunteers.

Drug Administration:

  • Participants receive single oral doses of this compound (SLV-306) or placebo.

  • Three increasing doses of this compound are administered to achieve average target plasma concentrations of its active metabolite, KC-12615 (e.g., 75, 300, and 1200 ng/mL).

  • A washout period is observed between each treatment arm.

Blood Sampling:

  • Venous blood samples are collected in chilled tubes containing EDTA and aprotinin (a protease inhibitor) to prevent peptide degradation.

  • Blood samples are drawn at baseline (pre-dose) and at multiple time points post-dose to capture the pharmacokinetic and pharmacodynamic profile.

  • Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

Protocol for Quantification of Plasma ANP by Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for the quantification of ANP in human plasma using a commercially available ELISA kit.

Principle: A competitive immunoassay where ANP in the sample competes with a fixed amount of labeled ANP for binding to a limited number of antibodies coated on a microplate. The amount of labeled ANP bound to the antibody is inversely proportional to the concentration of ANP in the sample.

Materials:

  • Commercially available Human ANP ELISA kit

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

  • Calibrated pipettes and tips

  • Distilled or deionized water

  • Plate washer (optional)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Standard Curve: Add standards of known ANP concentrations to the appropriate wells of the microplate to generate a standard curve.

  • Sample Addition: Add plasma samples (appropriately diluted, if necessary) to the corresponding wells.

  • Addition of Labeled ANP and Antibody: Add the enzyme-conjugated ANP and the primary antibody to all wells.

  • Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol to allow for competitive binding.

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The substrate will be converted by the enzyme on the labeled ANP, resulting in a color change.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at the recommended wavelength.

  • Calculation: Calculate the concentration of ANP in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

Signaling Pathway of Natriuretic Peptides

The following diagram illustrates the signaling pathway activated by natriuretic peptides, leading to their physiological effects.

Natriuretic_Peptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP) NPR_A NPR-A Receptor Natriuretic Peptides (ANP, BNP)->NPR_A Binds to GTP GTP NPR_A->GTP Activates Guanylyl Cyclase Domain cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Phosphorylates target proteins leading to

Natriuretic peptide signaling pathway.
Mechanism of Action of this compound

This diagram illustrates how this compound increases natriuretic peptide levels.

Daglutril_Mechanism This compound This compound (SLV-306) NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Increased_NP_Levels Increased Circulating Natriuretic Peptides This compound->Increased_NP_Levels Results in Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites Produces Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Natriuretic_Peptides->NEP Degraded by Cardiovascular_Effects Enhanced Cardiovascular Effects Increased_NP_Levels->Cardiovascular_Effects Leads to

This compound's mechanism of action.
Experimental Workflow for Measuring Natriuretic Peptides

This diagram outlines the general workflow for a clinical study investigating the effects of a drug on natriuretic peptide levels.

Experimental_Workflow Start Study Start Recruitment Participant Recruitment (Healthy Volunteers or Patients) Start->Recruitment Baseline Baseline Assessment (Pre-dose Blood Sampling) Recruitment->Baseline Drug_Admin Drug Administration (this compound or Placebo) Baseline->Drug_Admin Post_Dose_Sampling Post-dose Blood Sampling (Multiple Time Points) Drug_Admin->Post_Dose_Sampling Plasma_Processing Plasma Separation and Storage (-80°C) Post_Dose_Sampling->Plasma_Processing NP_Quantification Natriuretic Peptide Quantification (e.g., ELISA) Plasma_Processing->NP_Quantification Data_Analysis Data Analysis (Comparison of Treatment Groups) NP_Quantification->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

The Impact of aDaglutril on Endothelin-1 and Big Endothelin-1 Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aDaglutril (formerly SLV-306) is a novel dual inhibitor of two key zinc-metalloproteases: endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP, also known as neprilysin). This dual inhibitory action presents a unique therapeutic approach in cardiovascular disease by simultaneously modulating the endothelin and natriuretic peptide systems. This technical guide provides an in-depth analysis of athis compound's effects on endothelin-1 (ET-1) and its precursor, big endothelin-1 (big ET-1), summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action

athis compound is a prodrug that is hydrolyzed in the body to its active metabolite, KC-12615. This active form exerts a dual inhibitory effect:

  • Endothelin-Converting Enzyme (ECE) Inhibition: ECE is responsible for the proteolytic cleavage of the inactive precursor big ET-1 into the potent vasoconstrictor ET-1. By inhibiting ECE, athis compound blocks this conversion, leading to an accumulation of big ET-1 and a reduction in the formation of active ET-1.

  • Neutral Endopeptidase (NEP) Inhibition: NEP is the primary enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, athis compound increases the circulating levels of these peptides, promoting their beneficial effects of vasodilation, natriuresis, and diuresis.

The combined inhibition of ECE and NEP is hypothesized to offer a synergistic therapeutic benefit in conditions like heart failure and hypertension, by simultaneously blocking the detrimental effects of ET-1 and augmenting the favorable actions of natriuretic peptides.[1][2]

Signaling Pathway of athis compound's Dual Inhibition

The following diagram illustrates the enzymatic pathways affected by athis compound.

cluster_endothelin Endothelin Pathway cluster_natriuretic Natriuretic Peptide Pathway Prepro-ET-1 Prepro-ET-1 Big ET-1 Big ET-1 Prepro-ET-1->Big ET-1 Furin ET-1 ET-1 Big ET-1->ET-1 Cleavage ET-1_Effects Vasoconstriction Cell Proliferation Fibrosis ET-1->ET-1_Effects ECE ECE ECE->Big ET-1 Pro-ANP Pro-ANP ANP ANP Pro-ANP->ANP Corin Inactive_Fragments_ANP Inactive_Fragments_ANP ANP->Inactive_Fragments_ANP Degradation ANP_Effects Vasodilation Natriuresis Diuresis ANP->ANP_Effects NEP NEP NEP->ANP athis compound athis compound athis compound->ECE Inhibits athis compound->NEP Inhibits

athis compound's dual inhibition of ECE and NEP.

Quantitative Effects on Endothelin-1 and Big Endothelin-1 Levels

Clinical studies have demonstrated athis compound's significant impact on the plasma concentrations of big ET-1 and atrial natriuretic peptide (ANP). The primary human study investigating these effects was conducted by Seed et al. (2012).[1][2]

Table 1: Effect of athis compound (Active Metabolite KC-12615) on Plasma Big Endothelin-1 and Atrial Natriuretic Peptide Levels in Healthy Volunteers

Target Plasma Concentration of KC-12615Change in Plasma Big ET-1 LevelsChange in Plasma ANP Levels
75 ng/mLSignificant, dose-dependent increase compared to placebo.[1]Significant increase compared to placebo.
300 ng/mLSignificant, dose-dependent increase compared to placebo.Significant increase compared to placebo.
1200 ng/mLSignificant, dose-dependent increase compared to placebo.Significant increase compared to placebo.

Data derived from Seed et al. (2012). The study reported a significant dose-dependent rise in big ET-1 and a significant increase in ANP but did not provide specific mean values with standard deviations in the abstract.

Table 2: Effect of athis compound on Plasma Endothelin-1 Levels and Blood Pressure Response to Big ET-1 Infusion

Target Plasma Concentration of KC-12615Change in Plasma ET-1 LevelsAttenuation of Hypertensive Response to Big ET-1 Infusion
75 ng/mLUnaltered.Dose-dependent attenuation.
300 ng/mLUnaltered.Dose-dependent attenuation.
1200 ng/mLUnaltered.Significant attenuation.

Data derived from Seed et al. (2012). The study noted that ET-1 levels were unaltered at the two highest doses.

These findings indicate that athis compound effectively inhibits ECE, leading to a measurable increase in its substrate, big ET-1, and blunts the physiological response to exogenous big ET-1. The lack of change in circulating ET-1 levels may be due to the complex regulation of ET-1 clearance and the paracrine nature of the endothelin system.

Experimental Protocols

The following outlines the key experimental methodologies employed in clinical trials to assess the pharmacodynamic effects of athis compound.

Clinical Trial Protocol for Assessing athis compound's Effects

This protocol is based on the study by Seed et al. (2012).

  • Subject Recruitment: Healthy male volunteers are recruited for a randomized, double-blind, placebo-controlled study.

  • Drug Administration: Subjects receive single oral doses of athis compound to achieve target plasma concentrations of its active metabolite, KC-12615 (e.g., 75, 300, and 1200 ng/mL), or a placebo.

  • Big Endothelin-1 Infusion: A controlled intravenous infusion of big ET-1 is administered at escalating rates (e.g., 8 and 12 pmol/kg/min, each for 20 minutes).

  • Blood Sampling: Venous blood samples are collected at baseline (pre-dose), and at multiple time points during and after the big ET-1 infusion. Samples are collected in tubes containing appropriate anticoagulants and protease inhibitors.

  • Plasma Preparation: Blood samples are centrifuged at a specified speed and temperature to separate the plasma, which is then stored at -80°C until analysis.

  • Biochemical Analysis: Plasma concentrations of ET-1, big ET-1, C-terminal fragment of big ET-1 (CT-proET-1), and ANP are measured using specific and validated enzyme-linked immunosorbent assays (ELISAs).

  • Hemodynamic Monitoring: Blood pressure and heart rate are continuously monitored throughout the study period to assess the hemodynamic response to the big ET-1 infusion.

  • Pharmacokinetic Analysis: Plasma concentrations of the active metabolite KC-12615 are measured at various time points to determine its pharmacokinetic profile.

Experimental Workflow for athis compound Clinical Trial

The diagram below outlines the logical flow of a clinical trial designed to evaluate the effects of athis compound.

Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Double-Blind, Placebo-Controlled) Recruitment->Randomization Dosing Oral Administration (athis compound or Placebo) Randomization->Dosing Big_ET1_Infusion Intravenous Infusion (Big Endothelin-1) Dosing->Big_ET1_Infusion Data_Collection Data Collection: - Blood Sampling - Hemodynamic Monitoring Big_ET1_Infusion->Data_Collection Sample_Processing Sample Processing (Plasma Separation and Storage) Data_Collection->Sample_Processing Analysis Biochemical & Pharmacokinetic Analysis: - ELISA (ET-1, big ET-1, ANP) - LC-MS/MS (KC-12615) Sample_Processing->Analysis Statistical_Analysis Statistical Analysis Analysis->Statistical_Analysis Results Results Interpretation: - Changes in Peptide Levels - Hemodynamic Responses Statistical_Analysis->Results

Workflow of a clinical trial assessing athis compound's effects.
Protocol for ELISA Measurement of Endothelin-1 and Big Endothelin-1

The following is a generalized protocol for the sandwich ELISA technique commonly used for the quantification of ET-1 and big ET-1 in plasma samples. Specific details may vary based on the commercial kit manufacturer.

  • Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for either ET-1 or big ET-1 is used.

  • Standard Curve Preparation: A series of standards with known concentrations of ET-1 or big ET-1 are prepared to generate a standard curve.

  • Sample and Standard Incubation: A defined volume of plasma samples, standards, and controls are added to the wells of the microplate. The plate is incubated for a specified time to allow the target peptide to bind to the capture antibody.

  • Washing: The plate is washed multiple times with a wash buffer to remove any unbound substances.

  • Detection Antibody Incubation: A biotinylated detection antibody, also specific for the target peptide, is added to each well and the plate is incubated. This antibody binds to a different epitope on the captured peptide, forming a "sandwich".

  • Washing: The plate is washed again to remove any unbound detection antibody.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well. The streptavidin binds to the biotin on the detection antibody.

  • Washing: A final wash step is performed to remove the unbound enzyme conjugate.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a stop solution (e.g., dilute sulfuric acid).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The concentration of ET-1 or big ET-1 in the samples is determined by interpolating their absorbance values against the standard curve.

Conclusion

athis compound represents a promising therapeutic agent with a unique dual mechanism of action. By inhibiting both ECE and NEP, it favorably modulates the endothelin and natriuretic peptide systems. Clinical data clearly demonstrate its ability to increase circulating levels of big ET-1 and ANP, consistent with target engagement. While a direct reduction in circulating ET-1 levels has not been observed, the significant attenuation of the hypertensive response to big ET-1 infusion confirms the functional inhibition of the endothelin pathway. Further research is warranted to fully elucidate the long-term clinical benefits of this dual inhibitory approach in cardiovascular diseases. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Note: A Cell-Based Assay for Measuring Daglutril's IC50 Value

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daglutril (also known as SLV-306) is a potent dual inhibitor of two key enzymes in the cardiovascular system: Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE).[1][2][3][4][5] Neprilysin, a neutral endopeptidase, is a cell-surface zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), bradykinin, and substance P. By inhibiting NEP, this compound increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and a reduction in blood pressure. Simultaneously, this compound inhibits ECE, the enzyme responsible for converting big endothelin-1 to the potent vasoconstrictor endothelin-1. This dual mechanism of action makes this compound a promising therapeutic agent for cardiovascular diseases such as hypertension and heart failure.

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like this compound. This application note provides a detailed protocol for a cell-based assay to determine the IC50 value of this compound for Neprilysin inhibition. The assay utilizes a fluorogenic substrate that is cleaved by NEP, producing a fluorescent signal. In the presence of an inhibitor like this compound, the enzymatic activity of NEP is reduced, resulting in a decreased fluorescent signal. By measuring the fluorescence at various concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.

Signaling Pathway of Neprilysin Inhibition by this compound

NEP_Inhibition_Pathway cluster_cell Target Cell (e.g., Vascular Smooth Muscle) This compound This compound NEP Neprilysin (NEP) (Cell Surface Peptidase) This compound->NEP Inhibits Increased_Peptides Increased Vasoactive Peptides Degraded_Peptides Inactive Peptide Fragments NEP->Degraded_Peptides Degrades to Vasoactive_Peptides Vasoactive Peptides (e.g., ANP, Bradykinin) Vasoactive_Peptides->NEP Substrate Receptor Peptide Receptors Increased_Peptides->Receptor Activates Cellular_Response Downstream Signaling (e.g., cGMP production, Vasodilation) Receptor->Cellular_Response Initiates experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture HEK293-hNEP cells daglutril_prep 2. Prepare this compound serial dilutions cell_culture->daglutril_prep cell_seeding 3. Seed cells into 96-well plate daglutril_prep->cell_seeding add_this compound 4. Add this compound dilutions to cells cell_seeding->add_this compound pre_incubation 5. Pre-incubate add_this compound->pre_incubation add_substrate 6. Add fluorogenic substrate pre_incubation->add_substrate measure_fluorescence 7. Measure fluorescence kinetically add_substrate->measure_fluorescence data_processing 8. Calculate % inhibition measure_fluorescence->data_processing ic50_determination 9. Determine IC50 value data_processing->ic50_determination

References

Troubleshooting & Optimization

Technical Support Center: Achieving Selective Dual NEP/ECE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the development and experimental evaluation of dual neprilysin (NEP) and endothelin-converting enzyme (ECE) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing dual NEP/ECE inhibitors?

Dual NEP/ECE inhibitors are designed to simultaneously block two key enzymes in cardiovascular regulation. Neprilysin (NEP) is a neutral endopeptidase that degrades several vasodilatory peptides, including natriuretic peptides. Endothelin-converting enzyme (ECE) is responsible for the production of the potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting both enzymes, these dual inhibitors aim to achieve a synergistic effect: increasing the levels of vasodilating natriuretic peptides while decreasing the levels of the vasoconstricting ET-1. This dual action is expected to offer enhanced therapeutic benefits in cardiovascular diseases like heart failure and hypertension compared to single-target agents.

Q2: What are the major challenges in designing selective dual NEP/ECE inhibitors?

The primary challenge lies in achieving selectivity against other closely related metalloproteinases, particularly Angiotensin-Converting Enzyme (ACE). NEP, ECE, and ACE are all zinc-dependent metalloproteinases with some structural similarities in their active sites. Non-selective inhibition of ACE can lead to off-target effects, most notably angioedema, which was a significant issue with the vasopeptidase inhibitor omapatrilat (a dual NEP/ACE inhibitor). Therefore, a key design consideration is to develop compounds that potently inhibit both NEP and ECE while having minimal or no activity against ACE.[1]

Q3: How can I assess the selectivity of my dual NEP/ECE inhibitor?

Selectivity profiling is crucial and should be performed against a panel of relevant metalloproteinases. At a minimum, this should include ACE. A comprehensive selectivity panel would also include other MMPs (Matrix Metalloproteinases) to identify any potential off-target activities.[2][3][4] The inhibitory activity of your compound against each enzyme should be determined by generating dose-response curves and calculating the IC50 values. The selectivity ratio can then be calculated by dividing the IC50 value for the off-target enzyme (e.g., ACE) by the IC50 value for the target enzymes (NEP and ECE). A higher ratio indicates greater selectivity.

Q4: What are the most common experimental assays for measuring NEP and ECE activity?

Fluorometric assays using synthetic peptide substrates are the most common and convenient methods for measuring NEP and ECE activity in vitro.[5] These assays utilize a peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage of the peptide, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Inhibition Assays

Problem: You are observing significant variability in the IC50 values for your dual NEP/ECE inhibitor between experiments.

Potential Cause Troubleshooting Steps
Substrate Instability or Precipitation 1. Solubility Check: Ensure your substrate is fully dissolved in the assay buffer. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to prevent precipitation and enzyme inhibition. 2. Stability Test: Incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time. A significant increase in fluorescence indicates substrate instability.
Enzyme Activity Variation 1. Consistent Enzyme Preparation: Use a consistent source and batch of purified enzyme. If using cell lysates or tissue homogenates, ensure consistent preparation methods and protein concentrations. 2. Enzyme Stability: Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot the enzyme and store at the recommended temperature (-80°C for ECE-1). Keep the enzyme on ice during experiments.
Assay Conditions 1. Buffer pH and Composition: Ensure the pH of the assay buffer is optimal for the enzyme (typically around 7.4). Note that some buffers can chelate zinc ions, which are essential for NEP and ECE activity. 2. Temperature Control: Maintain a constant temperature (usually 37°C) throughout the assay, including pre-incubation steps.
Data Analysis 1. Appropriate Curve Fitting: Use a suitable non-linear regression model (e.g., four-parameter logistic) to fit your dose-response data and calculate the IC50. 2. Sufficient Data Points: Ensure you have enough data points across a wide range of inhibitor concentrations to accurately define the top and bottom plateaus of the curve.
Guide 2: Low Potency or No Inhibition Observed

Problem: Your novel compound is showing weak or no inhibition of NEP and/or ECE activity.

Potential Cause Troubleshooting Steps
Compound Inactivity 1. Compound Integrity: Confirm the identity and purity of your compound using analytical methods like LC-MS and NMR. 2. Solubility Issues: Poor solubility of the test compound can lead to an underestimation of its potency. Try using a co-solvent or different formulation if solubility is a concern.
Sub-optimal Assay Conditions 1. Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme to accurately determine the potency of competitive inhibitors. If the substrate concentration is too high, a higher concentration of the inhibitor will be required to achieve 50% inhibition.
Incorrect Enzyme or Substrate 1. Verify Reagents: Double-check that you are using the correct enzyme and substrate for the assay.
Tight-Binding Inhibition 1. Vary Enzyme Concentration: If your inhibitor is a "tight-binder" (Ki value is close to the enzyme concentration), the IC50 will be dependent on the enzyme concentration. Perform the assay at different enzyme concentrations. If the IC50 value changes, it indicates tight-binding inhibition.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory potencies (IC50 values) of selected dual NEP/ECE inhibitors. This data is compiled from various literature sources and is intended for comparative purposes. Experimental conditions may vary between studies.

CompoundNEP IC50 (nM)ECE-1 IC50 (nM)ACE IC50 (nM)Selectivity (ACE/NEP)Selectivity (ACE/ECE-1)
CGS 26303 1.76.31,600~941~254
SLV306 (Daglutril) 2.111>10,000>4,760>909
KC-12792 4.81.2>10,000>2,083>8,333

Note: Data is indicative and sourced from publicly available literature. Direct comparison should be made with caution due to potential variations in assay conditions.

Experimental Protocols

Protocol 1: Fluorometric Assay for Neprilysin (NEP) Activity

This protocol is based on commercially available kits and published methods.

Materials:

  • Purified recombinant human NEP

  • NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-NH2)

  • Test inhibitor and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~330/430 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of your test inhibitor in NEP Assay Buffer. The final concentration of DMSO should be consistent across all wells and typically below 1%.

  • Enzyme Addition: To each well of the 96-well plate, add 50 µL of NEP Assay Buffer and 10 µL of the diluted inhibitor or vehicle. Then, add 20 µL of the NEP enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the NEP substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Fluorometric Assay for Endothelin-Converting Enzyme (ECE-1) Activity

This protocol is based on commercially available kits and published methods.

Materials:

  • Purified recombinant human ECE-1

  • ECE-1 Assay Buffer (e.g., 50 mM Tris, pH 7.4)

  • Fluorogenic ECE-1 substrate (e.g., Mca-Rink-DN-P-Cha-W-R-K(Dnp)-NH2)

  • Test inhibitor and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~320/420 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in ECE-1 Assay Buffer.

  • Enzyme and Inhibitor Addition: In each well, add 50 µL of ECE-1 Assay Buffer and 10 µL of the diluted inhibitor or vehicle. Then, add 20 µL of the ECE-1 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15-20 minutes.

  • Reaction Initiation: Add 20 µL of the ECE-1 substrate solution to start the reaction.

  • Kinetic Measurement: Immediately monitor the increase in fluorescence in a microplate reader at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the reaction rates and determine the IC50 value as described for the NEP assay.

Mandatory Visualizations

Signaling Pathway of Dual NEP/ECE Inhibition

Dual_NEP_ECE_Inhibition cluster_nep Natriuretic Peptide System cluster_ece Endothelin System cluster_inhibitor Therapeutic Intervention cluster_effects Physiological Effects Pro_ANP Pro-ANP/Pro-BNP ANP_BNP ANP/BNP (Vasoactive Peptides) Pro_ANP->ANP_BNP Activation Inactive_Fragments_NEP Inactive Fragments ANP_BNP->Inactive_Fragments_NEP Degradation Vasodilation Vasodilation ANP_BNP->Vasodilation Natriuresis Natriuresis/ Diuresis ANP_BNP->Natriuresis NEP Neprilysin (NEP) NEP->ANP_BNP Big_ET1 Big Endothelin-1 ET1 Endothelin-1 (Vasoactive Peptide) Big_ET1->ET1 Conversion Inactive_Fragments_ECE Inactive Fragments ET1->Inactive_Fragments_ECE Degradation Vasoconstriction Vasoconstriction ET1->Vasoconstriction ECE ECE-1 ECE->Big_ET1 Dual_Inhibitor Dual NEP/ECE Inhibitor Dual_Inhibitor->NEP Dual_Inhibitor->ECE Blood_Pressure Blood Pressure Reduction Vasodilation->Blood_Pressure Natriuresis->Blood_Pressure Vasoconstriction->Blood_Pressure

Caption: Signaling pathway of dual NEP/ECE inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor C Add Reagents to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence Kinetically at 37°C E->F G Calculate Reaction Rates (Slopes) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Non-linear Regression (Dose-Response Curve) H->I J Determine IC50 Value I->J

Caption: Experimental workflow for IC50 determination.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Stability (Substrate, Enzyme) Start->Check_Reagents Yes Resolved Problem Resolved Check_Conditions Verify Assay Conditions (Temp, pH, Buffer) Check_Reagents->Check_Conditions Reagents OK Check_Reagents->Resolved Issue Found Check_Pipetting Review Pipetting Technique Check_Conditions->Check_Pipetting Conditions OK Check_Conditions->Resolved Issue Found Check_Data_Analysis Re-evaluate Data Analysis Method Check_Pipetting->Check_Data_Analysis Pipetting OK Check_Pipetting->Resolved Issue Found Check_Data_Analysis->Resolved Issue Found Unresolved Consult Further Check_Data_Analysis->Unresolved Analysis OK

Caption: Troubleshooting logic for inconsistent assay results.

References

Validation & Comparative

Daglutril's Dual In Vivo Inhibitory Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of Daglutril's dual inhibitory action on Neutral Endopeptidase (NEP) and Endothelin-Converting Enzyme (ECE). Through a comparative analysis with other dual-acting inhibitors, this document offers experimental data, detailed methodologies, and visual representations of the underlying pathways to support further research and development in cardiovascular and renal therapeutics.

Executive Summary

This compound (SLV-306) is an orally active dual inhibitor of both NEP and ECE, which has been investigated for the treatment of hypertension, congestive heart failure, and diabetic nephropathy.[1] Its mechanism of action involves the simultaneous potentiation of vasodilatory and natriuretic peptides through NEP inhibition and the suppression of the potent vasoconstrictor endothelin-1 (ET-1) production via ECE inhibition. In vivo studies have consistently demonstrated this compound's efficacy in modulating key biomarkers associated with these pathways, leading to favorable hemodynamic effects. This guide compares this compound's in vivo performance with that of other notable dual inhibitors, Omapatrilat and Sacubitril/Valsartan, to provide a clear perspective on its therapeutic potential.

Comparative In Vivo Performance of Dual Inhibitors

The following tables summarize the quantitative effects of this compound and its comparators on key in vivo biomarkers and physiological parameters.

Table 1: Effect of Dual Inhibitors on Plasma Biomarkers

DrugTarget EnzymesBiomarkerSpeciesDose/Concentration% Change from Baseline/PlaceboReference
This compound (SLV-306) NEP/ECEPlasma big ET-1HumanTarget active metabolite conc. of 75, 300, 1200 ng/mLSignificant dose-dependent increase
Plasma ANPHumanTarget active metabolite conc. of 75, 300, 1200 ng/mLIncreased
Sacubitril/Valsartan NEP/AT1 ReceptorPlasma ANPRat (with heart failure)68 mg/kg/day+80%
Plasma Angiotensin IIRat (with heart failure)68 mg/kg/day+74%
Plasma ANPHuman (with heart failure)Titrated to 97/103 mg BIDDoubled from 99 pg/mL to 156 pg/mL at day 14
Omapatrilat NEP/ACEPlasma BradykininHumanNot specified in available literaturePotentiated (qualitative)[2]
Plasma ANPCynomolgus MonkeyNot specified in available literatureSignificantly potentiated (qualitative)[3]

Table 2: Effect of Dual Inhibitors on Blood Pressure in Hypertensive Patients

DrugPatient PopulationDoseChange in 24-h Systolic BPChange in 24-h Diastolic BPReference
This compound Type 2 diabetes with nephropathy300 mg/day-5.2 mmHg-2.5 mmHg[4]
Omapatrilat Hypertension10-80 mg/dayLower than enalapril (by ~3 mmHg)Lower than enalapril (by ~2 mmHg)[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of this compound's Dual Inhibition

cluster_nep NEP Inhibition cluster_ece ECE Inhibition cluster_effects Physiological Effects NEP NEP ANP_inactive Inactive Peptides NEP->ANP_inactive Degradation ANP ANP (Atrial Natriuretic Peptide) ANP->NEP Degradation Vasodilation Vasodilation ANP->Vasodilation Natriuresis Natriuresis ANP->Natriuresis Daglutril1 This compound Daglutril1->NEP Inhibits ECE ECE ET1 ET-1 (Endothelin-1) ECE->ET1 Conversion BigET1 Big ET-1 BigET1->ECE Conversion Vasoconstriction Vasoconstriction ET1->Vasoconstriction Daglutril2 This compound Daglutril2->ECE Inhibits

Caption: this compound's dual inhibition of NEP and ECE.

Experimental Workflow for In Vivo Validation

cluster_protocol In Vivo Validation Protocol start Subject Recruitment (Healthy Volunteers or Hypertensive Patients) drug_admin Drug Administration (this compound or Placebo) - Randomized, Double-blind, Crossover Design start->drug_admin infusion Big ET-1 Infusion (e.g., 8 and 12 pmol/kg/min) drug_admin->infusion monitoring Continuous Monitoring - Blood Pressure - Heart Rate infusion->monitoring sampling Blood Sampling (Pre, During, Post-infusion) infusion->sampling data Data Analysis - Dose-response curves - Statistical comparison monitoring->data analysis Biomarker Analysis - Plasma ANP (ELISA) - Plasma big ET-1 (ELISA) - Plasma ET-1 (ELISA) sampling->analysis analysis->data

Caption: Workflow for assessing this compound's in vivo effects.

Detailed Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Measurement of Plasma Biomarkers (ANP, big ET-1, ET-1)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative determination of peptides and proteins in biological fluids.

Protocol Outline:

  • Sample Collection: Whole blood is collected from subjects at specified time points into tubes containing EDTA and aprotinin to prevent peptide degradation.

  • Plasma Separation: The blood is centrifuged at 4°C to separate the plasma.

  • Extraction (for ET-1 and big ET-1): Plasma samples are acidified and passed through a C18 Sep-Pak column. The column is washed, and the peptides are eluted with an organic solvent. The eluate is then evaporated to dryness and reconstituted in assay buffer.

  • ELISA Procedure:

    • A microplate pre-coated with a capture antibody specific for the target peptide (ANP, big ET-1, or ET-1) is used.

    • Standards and prepared plasma samples are added to the wells and incubated.

    • A biotinylated detection antibody specific for the target peptide is added, followed by incubation.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by HRP to a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Quantification: The concentration of the peptide in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the peptide.

Assessment of Pressor Response to Big ET-1 Infusion

Principle: This protocol assesses the in vivo activity of ECE by measuring the blood pressure response to its substrate, big ET-1. Inhibition of ECE will attenuate the conversion of big ET-1 to the potent vasoconstrictor ET-1, thus blunting the expected rise in blood pressure.

Protocol Outline:

  • Subject Preparation: Subjects are rested in a supine position, and an arterial line is placed for continuous blood pressure monitoring.

  • Baseline Measurement: Baseline blood pressure and heart rate are recorded for a sufficient period to establish a stable baseline.

  • Drug Administration: The investigational drug (e.g., this compound) or placebo is administered orally.

  • Big ET-1 Infusion: At a predetermined time after drug administration (to allow for drug absorption and distribution), a continuous intravenous infusion of big ET-1 is initiated at a specified rate (e.g., 8 pmol/kg/min followed by 12 pmol/kg/min).

  • Continuous Monitoring: Blood pressure and heart rate are continuously monitored and recorded throughout the infusion period and for a specified time post-infusion.

  • Data Analysis: The change in blood pressure from baseline is calculated and compared between the drug and placebo groups to determine the extent of pressor response attenuation.

Conclusion

The in vivo data presented in this guide provides strong evidence for the dual inhibitory action of this compound on NEP and ECE. Its ability to modulate key biomarkers and attenuate the pressor response to big ET-1 infusion confirms its mechanism of action. When compared to other dual inhibitors, this compound demonstrates a unique profile by targeting the endothelin system in addition to the natriuretic peptide system. While Omapatrilat's development was halted due to safety concerns and Sacubitril/Valsartan has shown significant clinical success in heart failure, this compound's distinct mechanism warrants further investigation for its potential therapeutic benefits in cardiovascular and renal diseases, particularly in patient populations where endothelin system activation is a key pathophysiological driver. The provided experimental protocols offer a foundation for researchers to further explore and validate the effects of this compound and similar compounds.

References

Assessing the Synergistic Effects of Daglutril's Dual Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daglutril (SLV-306) is a novel investigational drug that simultaneously inhibits two key enzymes in cardiovascular regulation: neprilysin (NEP) and endothelin-converting enzyme (ECE). This dual inhibitory action presents a promising therapeutic strategy by synergistically modulating two critical pathways: the natriuretic peptide system and the endothelin system. This guide provides a comparative analysis of this compound, referencing other key cardiovascular drugs, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Two-Pronged Approach

This compound's therapeutic potential lies in its ability to concurrently block two distinct metalloproteases.[1][2]

  • Neprilysin (NEP) Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis (sodium excretion), and a reduction in blood pressure.[1][3]

  • Endothelin-Converting Enzyme (ECE) Inhibition: ECE is responsible for converting the inactive precursor big endothelin-1 (big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1). By inhibiting ECE, this compound reduces the production of ET-1, thereby preventing vasoconstriction and the associated increases in blood pressure.

The synergistic effect of this compound is the simultaneous augmentation of vasodilatory and natriuretic pathways (via NEP inhibition) and the suppression of a potent vasoconstrictor pathway (via ECE inhibition).

Comparative Performance: Preclinical and Clinical Data

Direct head-to-head clinical trials comparing this compound with other dual inhibitors like omapatrilat or the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan are limited. However, available preclinical and clinical data for each compound allow for an indirect comparison of their pharmacological profiles and clinical effects.

Preclinical Inhibitory Activity

The following table summarizes the in vitro inhibitory constants (IC50 or Ki) for this compound and other relevant inhibitors against their respective target enzymes. Lower values indicate greater potency.

CompoundTarget Enzyme(s)IC50 / Ki (nM)
This compound (active metabolite KC-12615) NEP / ECEData not explicitly available in searched results
Omapatrilat NEP / ACENEP: ~20 nM (IC50), ACE: Data not explicitly available in searched results
Sacubitril (active metabolite LBQ657) NEP~20 nM (IC50)
Valsartan Angiotensin II Receptor (AT1)~2.38 nM (Ki)

Note: The table highlights the different enzyme targets of these compounds. This compound targets NEP and ECE, omapatrilat targets NEP and ACE, while sacubitril/valsartan combines a NEP inhibitor with an angiotensin II receptor blocker.

Clinical Efficacy: Blood Pressure and Albuminuria

Clinical trial data for this compound demonstrates its effects on blood pressure and urinary albumin excretion, key markers of cardiovascular and renal health.

A randomized, crossover, double-blind, placebo-controlled trial in patients with type 2 diabetes and albuminuria investigated the effects of this compound (300 mg/day) over 8 weeks.

ParameterThis compound vs. Placebo (Difference)p-value
24-h Systolic Blood Pressure -5.2 mm Hg0.0013
24-h Diastolic Blood Pressure -2.5 mm Hg0.015
Office Systolic Blood Pressure -5.4 mm Hg0.028
24-h Urinary Albumin Excretion -7.6 µ g/min 0.559

While this compound significantly reduced blood pressure, it did not produce a statistically significant reduction in 24-hour urinary albumin excretion in this study. In contrast, other agents like dapagliflozin have shown significant reductions in albuminuria in similar patient populations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound's dual inhibition and a typical experimental workflow for assessing its effects.

Daglutril_Mechanism_of_Action cluster_nep_pathway NEP Inhibition Pathway cluster_ece_pathway ECE Inhibition Pathway ANP_BNP ANP / BNP NEP Neprilysin (NEP) ANP_BNP->NEP Degradation Vasodilation Vasodilation, Natriuresis ANP_BNP->Vasodilation Increased Levels Inactive_Peptides Inactive Peptides NEP->Inactive_Peptides Big_ET1 Big Endothelin-1 ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE Conversion ET1 Endothelin-1 (ET-1) ECE->ET1 Vasoconstriction Vasoconstriction ET1->Vasoconstriction This compound This compound This compound->NEP Inhibits This compound->ECE Inhibits

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound's Effects Patient_Recruitment Patient Recruitment (e.g., Type 2 Diabetes, Albuminuria) Randomization Randomization (Crossover Design) Patient_Recruitment->Randomization Treatment_Placebo Treatment Periods (this compound vs. Placebo) Randomization->Treatment_Placebo Washout Washout Period Treatment_Placebo->Washout BP_Monitoring 24-h Ambulatory Blood Pressure Monitoring Treatment_Placebo->BP_Monitoring Urine_Collection 24-h Urine Collection (for Albumin Excretion) Treatment_Placebo->Urine_Collection Blood_Sampling Blood Sampling (for Big ET-1, ANP levels) Treatment_Placebo->Blood_Sampling Washout->Treatment_Placebo Data_Analysis Statistical Analysis BP_Monitoring->Data_Analysis Urine_Collection->Data_Analysis Blood_Sampling->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Clinical trial workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's enzymatic inhibition and its downstream effects.

Neprilysin (NEP) Activity Assay

Principle: This fluorometric assay measures the cleavage of a specific NEP substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to the NEP activity in the sample.

Protocol:

  • Sample Preparation: Homogenize tissue or cells in a chilled NEP assay buffer containing protease inhibitors. Centrifuge to remove debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the sample supernatant to wells. For a positive control, use a known amount of recombinant NEP. For a background control, use the sample with assay buffer instead of the substrate.

  • Substrate Addition: Add the fluorogenic NEP substrate to all wells except the background controls.

  • Measurement: Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm) in kinetic mode at 37°C for 60-120 minutes.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) and normalize to the protein concentration of the sample to determine specific NEP activity.

Endothelin-Converting Enzyme (ECE) Activity Assay

Principle: Similar to the NEP assay, this fluorometric assay measures the cleavage of a specific ECE substrate.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates in a chilled ECE assay buffer.

  • Reaction Setup: In a 96-well plate, add the sample to the appropriate wells.

  • Substrate Addition: Add the fluorogenic ECE substrate.

  • Measurement: Measure the fluorescence kinetically at 37°C.

  • Data Analysis: Determine the ECE activity by calculating the rate of substrate cleavage.

Quantification of Plasma Big Endothelin-1 (Big ET-1)

Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly used to quantify the concentration of big ET-1 in plasma samples.

Protocol:

  • Sample Collection: Collect whole blood in tubes containing EDTA and aprotinin. Centrifuge to separate the plasma and store at -80°C until analysis.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for big ET-1.

    • Add plasma samples and standards to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again.

    • Add the enzyme substrate, which will produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to calculate the concentration of big ET-1 in the samples.

Quantification of Plasma Atrial Natriuretic Peptide (ANP)

Principle: A radioimmunoassay (RIA) or ELISA can be used to measure plasma ANP concentrations.

Protocol (RIA):

  • Sample Collection and Extraction: Collect blood in chilled EDTA tubes with aprotinin. Extract ANP from the plasma using a solid-phase extraction method (e.g., C18 Sep-Pak cartridges).

  • Assay Procedure:

    • Incubate the extracted samples and standards with a specific anti-ANP antibody.

    • Add a known amount of radiolabeled ANP (¹²⁵I-ANP).

    • Separate the antibody-bound and free radiolabeled ANP.

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Construct a standard curve and determine the ANP concentration in the samples.

Conclusion

This compound's dual inhibition of NEP and ECE represents a rational and promising approach to cardiovascular therapy. By simultaneously enhancing the beneficial effects of natriuretic peptides and suppressing the detrimental effects of endothelin-1, this compound has demonstrated significant blood pressure-lowering effects in clinical settings. Further comparative studies with existing and emerging therapies are warranted to fully elucidate its synergistic potential and define its place in the management of cardiovascular and renal diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other dual-acting inhibitors.

References

The Anti-Fibrotic Efficacy of Novel and Conventional Antihypertensives in Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to increased stiffness, impaired cardiac function, and ultimately, heart failure. Antihypertensive agents, beyond their blood pressure-lowering effects, exhibit varying degrees of efficacy in mitigating cardiac fibrosis. This guide provides a comparative overview of the anti-fibrotic effects of the angiotensin receptor-neprilysin inhibitor (ARNI) Sacubitril/Valsartan, Angiotensin-Converting Enzyme (ACE) inhibitors, and Angiotensin II Receptor Blockers (ARBs), with a brief discussion on the emerging dual endothelin-converting enzyme and neutral endopeptidase inhibitor, Daglutril.

Comparative Efficacy in Attenuating Cardiac Fibrosis

Experimental data from preclinical and clinical studies demonstrate that while all three major classes of renin-angiotensin-aldosterone system (RAAS) inhibitors exert anti-fibrotic effects, the dual-acting ARNI, Sacubitril/Valsartan, appears to offer superior efficacy in reducing cardiac fibrosis compared to ARBs alone.[1][2][3]

Quantitative Comparison of Anti-Fibrotic and Cardioprotective Effects
Parameter Sacubitril/Valsartan ACE Inhibitors (Lisinopril/Enalapril) ARBs (Valsartan/Losartan) Study Model
Cardiac Fibrosis
Collagen Volume Fraction (%) Superior reduction compared to Valsartan alone.[1] ↓ (6.9% to 6.3%) Pressure Overload (Mouse), Hypertensive Heart Disease (Human)
Myocardial Hydroxyproline (µg/mg) Not Reported ↓ (9.9 to 8.3) Not Reported Hypertensive Heart Disease (Human)
Peri-infarct/Remote Myocardium Fibrosis Markedly reduced Not Reported Less reduction than Sacubitril/Valsartan Myocardial Infarction (Rat)
Cardiac Function
Ejection Fraction (%) ↑ (47±5% to 60±2%) ↑ (43.47±7.95% to 47.07±6.93% with Sac/Val vs Enalapril) ↑, but less than Sacubitril/Valsartan Myocardial Infarction (Rat), Heart Failure (Human)
Fractional Shortening (%) Not Reported Myocardial Infarction (Rat)
Diastolic Function (E/E') Improved, trended lower than Valsartan Not Reported Improved Pressure Overload (Mouse)
Gene Expression (Fibrosis Markers)
Collagen I & III Various
α-SMA Various
TGF-β Various

Note: This table summarizes findings from various studies and direct head-to-head comparisons are not always available. The magnitude of effects can vary based on the experimental model and study design.

Signaling Pathways and Mechanisms of Action

The primary target for these antihypertensives in the context of cardiac fibrosis is the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fibrosis. Angiotensin II, a key effector of the RAAS, promotes fibroblast proliferation and collagen synthesis.

ACE inhibitors, ARBs, and ARNIs interrupt this pathway at different points, leading to their anti-fibrotic effects. Sacubitril/Valsartan has a dual mechanism, not only blocking the Angiotensin II Type 1 receptor but also inhibiting neprilysin, an enzyme that degrades natriuretic peptides. This leads to an accumulation of natriuretic peptides which have their own anti-fibrotic and anti-hypertrophic properties.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_drugs Therapeutic Interventions cluster_NP Natriuretic Peptide (NP) System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone AT1R->Aldosterone Fibrosis Cardiac Fibrosis & Hypertrophy AT1R->Fibrosis Aldosterone->Fibrosis ACEi ACE Inhibitors (Lisinopril, Enalapril) ACEi->AngiotensinI Inhibits ACE ARB ARBs (Valsartan, Losartan) ARB->AT1R Blocks Receptor ARNI Sacubitril (in ARNI) Neprilysin Neprilysin ARNI->Neprilysin Inhibits Neprilysin NPs Natriuretic Peptides (ANP, BNP) NPs->Neprilysin AntiFibrosis Anti-Fibrotic Effects NPs->AntiFibrosis Inactive Inactive Peptides Neprilysin->Inactive

Fig 1. Signaling pathways targeted by different antihypertensives.

This compound: A Novel Dual Inhibitor

This compound is a combined inhibitor of endothelin-converting enzyme and neutral endopeptidase (neprilysin). By inhibiting neprilysin, it shares a mechanism with Sacubitril, potentiating the effects of natriuretic peptides. Additionally, its inhibition of endothelin-converting enzyme reduces the levels of endothelin-1, a potent vasoconstrictor and pro-fibrotic agent. While a clinical trial has shown that this compound can effectively lower blood pressure in hypertensive patients with type 2 diabetes and nephropathy, direct comparative studies on its effects on cardiac fibrosis versus other antihypertensives are not yet available in the public domain. Further research is needed to elucidate its potential as an anti-fibrotic therapy.

Experimental Protocols

The following are summaries of standard protocols used in the assessment of cardiac fibrosis and function in preclinical models.

Quantification of Cardiac Fibrosis using Picrosirius Red Staining

Objective: To visualize and quantify collagen deposition in cardiac tissue sections.

Methodology:

  • Tissue Preparation: Hearts are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes to distilled water.

  • Staining: Sections are incubated in a 0.1% solution of Sirius Red F3B in saturated aqueous picric acid for 60-90 minutes.

  • Rinsing and Dehydration: Slides are rinsed in acidified water or acetic acid solution, followed by dehydration in absolute alcohol.

  • Clearing and Mounting: Sections are cleared in xylene and mounted with a synthetic resin.

  • Imaging and Analysis: Stained sections are visualized under bright-field or polarized light microscopy. The collagen fibers appear red under bright-field, and birefringent (yellow-orange for type I, green for type III) under polarized light. The percentage of fibrotic area is quantified using image analysis software (e.g., ImageJ) by setting a color threshold for the red-stained collagen and calculating its area relative to the total tissue area.

Staining_Workflow cluster_workflow Picrosirius Red Staining Workflow start Paraffin-Embedded Heart Sections deparaffinize Deparaffinize & Rehydrate start->deparaffinize stain Stain with Picrosirius Red Solution deparaffinize->stain rinse Rinse & Dehydrate stain->rinse mount Clear & Mount rinse->mount image Image Acquisition (Microscopy) mount->image analyze Quantify Fibrosis (Image Analysis Software) image->analyze end Fibrosis Percentage analyze->end

Fig 2. General workflow for Picrosirius Red staining and analysis.
Gene Expression Analysis of Fibrosis Markers by qRT-PCR

Objective: To quantify the mRNA expression levels of key pro-fibrotic genes.

Methodology:

  • RNA Extraction: Total RNA is isolated from heart tissue samples using a suitable RNA extraction kit (e.g., TRIzol reagent).

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: A defined amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): The qPCR reaction is performed using a qPCR instrument, with a reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., Col1a1, Col3a1, Acta2 [α-SMA], Tgf-β1), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

  • Data Analysis: The expression level of each target gene is normalized to a stable housekeeping gene (e.g., Gapdh). The relative gene expression is calculated using the 2-ΔΔCt method.

Assessment of Cardiac Function by Echocardiography

Objective: To non-invasively assess cardiac structure and function in live animals.

Methodology:

  • Animal Preparation: Mice are anesthetized (e.g., with isoflurane) and placed on a heated platform to maintain body temperature. The chest area is shaved to ensure optimal ultrasound probe contact.

  • Image Acquisition: A high-frequency ultrasound system with a linear array transducer is used. Standard two-dimensional (2D) and M-mode images are acquired from parasternal long-axis and short-axis views.

  • Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness, are measured from the M-mode images of the short-axis view at the papillary muscle level.

  • Calculation of Functional Parameters: Left ventricular ejection fraction (EF) and fractional shortening (FS) are calculated from the dimensional measurements using standard formulas. Diastolic function is assessed using Doppler imaging of the mitral valve inflow patterns (E/A ratio) and tissue Doppler imaging of the mitral annulus (E/E' ratio).

Conclusion

The available evidence strongly suggests that inhibition of the renin-angiotensin-aldosterone system is a cornerstone of anti-fibrotic therapy in cardiovascular disease. While ACE inhibitors and ARBs have demonstrated efficacy in reducing cardiac fibrosis, the dual-acting ARNI, Sacubitril/Valsartan, appears to offer a superior anti-fibrotic effect, likely due to its additional mechanism of enhancing the actions of natriuretic peptides. The novel agent this compound, with its dual inhibition of neprilysin and endothelin-converting enzyme, presents a promising new therapeutic strategy, although further studies are required to establish its comparative efficacy in mitigating cardiac fibrosis. For researchers and drug development professionals, the choice of therapeutic agent and the design of future anti-fibrotic strategies should consider these differential mechanisms and the growing body of comparative efficacy data.

References

Daglutril: A Comparative Analysis of Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daglutril (SLV-306) is a potent dual inhibitor of neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE), enzymes pivotal in cardiovascular regulation. This guide provides a comparative analysis of this compound's specificity and cross-reactivity, presenting experimental data alongside alternative vasopeptidase inhibitors to inform research and development in cardiovascular therapeutics.

Executive Summary

This compound, through its active metabolite KC-12615, demonstrates high affinity for neutral endopeptidase and moderate affinity for endothelin-converting enzyme-1. This dual inhibition offers a therapeutic approach aimed at favorably modulating vasoactive peptide systems. In contrast to dual NEP/angiotensin-converting enzyme (ACE) inhibitors like Omapatrilat and Ilepatril, available data on this compound focuses on its NEP/ECE inhibitory profile. A comprehensive understanding of its cross-reactivity with ACE is crucial for a complete safety and efficacy assessment. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Data Presentation: Inhibitor Specificity Comparison

The following table summarizes the in vitro inhibitory potency (IC50) of this compound's active metabolite, KC-12615, and comparator compounds against key metalloproteases. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 (nM)Comparator CompoundsTarget EnzymeIC50 (nM)
KC-12615 (active metabolite of this compound)NEP4.2Omapatrilat NEP8
ECE-11500ACE5
ACEN/AIlepatril NEPN/A
ACE0.053
Sacubitrilat (active metabolite of Sacubitril)NEP5
ACE>100,000

Signaling Pathways and Enzyme Inhibition

The diagram below illustrates the interplay between the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin and Natriuretic Peptide systems, highlighting the points of intervention for NEP, ECE, and ACE inhibitors. This compound's dual inhibition of NEP and ECE is contrasted with the dual NEP/ACE inhibition of Omapatrilat and the singular NEP inhibition of Sacubitril.

Signaling_Pathways cluster_RAS Renin-Angiotensin System cluster_KKS_NPS Kallikrein-Kinin & Natriuretic Peptide Systems cluster_ET_System Endothelin System cluster_Inhibitors Inhibitor Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction Bradykinin Bradykinin Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin ACE Vasodilation Vasodilation Natriuresis Bradykinin->Vasodilation NatriureticPeptides Natriuretic Peptides (ANP, BNP) Inactive_NPs Inactive Peptides NatriureticPeptides->Inactive_NPs NEP NatriureticPeptides->Vasodilation Big_Endothelin1 Big Endothelin-1 Endothelin1 Endothelin-1 Big_Endothelin1->Endothelin1 ECE ETAR ETA Receptor Endothelin1->ETAR ET_Vasoconstriction Vasoconstriction ETAR->ET_Vasoconstriction This compound This compound NEP NEP This compound->NEP ECE ECE This compound->ECE Omapatrilat Omapatrilat Omapatrilat->NEP ACE ACE Omapatrilat->ACE Sacubitril Sacubitril Sacubitril->NEP

Caption: Interplay of cardiovascular signaling pathways and inhibitor targets.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below are generalized methodologies for in vitro inhibition assays for NEP, ECE, and ACE.

Neutral Endopeptidase (NEP) Inhibition Assay

A common method for assessing NEP inhibition is a fluorometric assay.

  • Reagents and Materials :

    • Recombinant human NEP enzyme

    • Fluorogenic NEP substrate (e.g., a quenched fluorescent peptide)

    • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

    • Test compound (this compound/KC-12615) and reference inhibitor (e.g., Thiorphan)

    • 96-well microplate (black, for fluorescence)

    • Fluorescence microplate reader

  • Procedure :

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

    • Add the NEP enzyme to the wells of the microplate.

    • Add the diluted test compound or reference inhibitor to the respective wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the NEP substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Endothelin-Converting Enzyme (ECE) Inhibition Assay

Similar to the NEP assay, a fluorometric method can be employed for ECE.

  • Reagents and Materials :

    • Recombinant human ECE-1 enzyme

    • Fluorogenic ECE substrate

    • Assay buffer

    • Test compound (this compound/KC-12615) and reference inhibitor (e.g., Phosphoramidon)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure :

    • Follow a similar procedure as the NEP inhibition assay, substituting the ECE-1 enzyme and a specific ECE substrate.

    • The incubation times and buffer conditions may need to be optimized for ECE-1 activity.

    • Calculate the IC50 value based on the dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

ACE inhibition can be measured using various methods, including spectrophotometric and fluorometric assays.

  • Reagents and Materials :

    • ACE from a suitable source (e.g., rabbit lung)

    • ACE substrate (e.g., Hippuryl-His-Leu (HHL) for spectrophotometric assays or a quenched fluorescent substrate for fluorometric assays)

    • Assay buffer

    • Test compound and a reference inhibitor (e.g., Captopril or Lisinopril)

    • Reagents for detecting the product (e.g., o-phthaldialdehyde (OPA) for HHL cleavage product detection)

    • 96-well microplate

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure (Spectrophotometric example) :

    • Prepare serial dilutions of the test compound.

    • Add the ACE enzyme and the test compound to the microplate wells.

    • Pre-incubate the mixture.

    • Add the HHL substrate to initiate the reaction and incubate.

    • Stop the reaction (e.g., by adding HCl).

    • Add OPA reagent to react with the liberated His-Leu product.

    • Measure the absorbance at a specific wavelength (e.g., 360 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow for Specificity Analysis

The following diagram outlines a typical workflow for assessing the specificity of an enzyme inhibitor like this compound.

Experimental_Workflow cluster_workflow Inhibitor Specificity Profiling Workflow start Start: Compound Synthesis (e.g., this compound) primary_assay Primary Target Assay (NEP Inhibition) start->primary_assay secondary_assay Secondary Target Assay (ECE Inhibition) start->secondary_assay cross_reactivity_assay Cross-Reactivity Assay (e.g., ACE Inhibition) start->cross_reactivity_assay data_analysis Data Analysis: Calculate IC50/Ki Values primary_assay->data_analysis secondary_assay->data_analysis cross_reactivity_assay->data_analysis selectivity_assessment Selectivity Assessment: Compare Potency Across Targets data_analysis->selectivity_assessment conclusion Conclusion: Determine Specificity Profile selectivity_assessment->conclusion

Caption: Workflow for determining inhibitor specificity.

Conclusion

This compound is a potent inhibitor of NEP with additional activity against ECE. Its distinct profile compared to dual NEP/ACE inhibitors highlights the diverse strategies being explored for vasopeptidase inhibition. The lack of publicly available data on this compound's interaction with ACE underscores the need for comprehensive cross-reactivity profiling in drug development to fully characterize a compound's specificity and anticipate its physiological effects. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the ongoing development of novel cardiovascular therapies.

Daglutril's Potential in Cardiovascular and Renal Disease: A Clinical Trial Endpoint Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the clinical trial endpoints for Daglutril (SLV-306), a dual inhibitor of neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE), against the standard of care in patients with type 2 diabetes and albuminuria. This analysis is based on a key randomized, crossover, double-blind, placebo-controlled trial.

This compound has been investigated for its potential therapeutic benefits in cardiovascular and renal diseases, including heart failure and diabetic nephropathy. Its mechanism of action involves the simultaneous inhibition of two key enzymes: neutral endopeptidase, which degrades natriuretic peptides that promote vasodilation and natriuresis, and endothelin-converting enzyme, which is involved in the synthesis of the potent vasoconstrictor endothelin-1.[1][2] This dual inhibition is hypothesized to offer a synergistic approach to managing conditions characterized by vasoconstriction and sodium retention.

The standard of care for patients with hypertension and diabetic nephropathy at the time of this compound's clinical trials primarily consisted of agents that block the renin-angiotensin system, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). These medications are proven to control blood pressure and reduce the progression of kidney disease.

Quantitative Comparison of Clinical Trial Endpoints

The following table summarizes the key primary and secondary endpoints from a pivotal clinical trial comparing this compound to placebo in patients with type 2 diabetes and albuminuria who were already receiving standard antihypertensive treatment.

Endpoint CategorySpecific EndpointThis compound (Change from Baseline)Placebo (Change from Baseline)Difference (this compound vs. Placebo)p-value
Primary Endpoint Renal Function
24-h urinary albumin excretion (μ g/min )---7.6 (IQR -78.7 to 19.0)0.559[3]
Secondary Endpoints Ambulatory Blood Pressure (24-h)
Systolic Blood Pressure (mm Hg)---5.2 (SD 9.4)0.0013[3]
Diastolic Blood Pressure (mm Hg)---2.5 (SD 6.2)0.015[3]
Pulse Pressure (mm Hg)---3.0 (SD 6.3)0.019
Mean Arterial Pressure (mm Hg)---3.1 (SD 6.2)0.003
Office Blood Pressure
Systolic Blood Pressure (mm Hg)---5.4 (SD 15.4)0.028
Diastolic Blood Pressure (mm Hg)---1.8 (SD 9.9)0.245
Pulse Pressure (mm Hg)---3.1 (SD 10.6)0.210
Mean Arterial Pressure (mm Hg)---2.1 (SD 10.4)0.205
Biomarkers
Big Endothelin-1 Serum ConcentrationIncreased-Statistically Significant Increase<0.05

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trial is crucial for interpreting the results.

Primary Endpoint: 24-h Urinary Albumin Excretion

Participants collected urine over a 24-hour period. The total volume was recorded, and a sample was analyzed for albumin concentration to determine the albumin excretion rate in micrograms per minute.

Secondary Endpoint: Ambulatory and Office Blood Pressure

24-hour ambulatory blood pressure monitoring was conducted to obtain a comprehensive assessment of blood pressure fluctuations over a full day and night cycle. Office blood pressure was measured using a standardized protocol at clinic visits.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate this compound's signaling pathway and the clinical trial workflow.

This compound's Dual Inhibition Pathway cluster_nep NEP Inhibition cluster_ece ECE Inhibition Natriuretic Peptides Natriuretic Peptides NEP NEP Natriuretic Peptides->NEP Degradation Vasodilation, Natriuresis Vasodilation, Natriuresis Natriuretic Peptides->Vasodilation, Natriuresis Inactive Peptides Inactive Peptides NEP->Inactive Peptides Big Endothelin-1 Big Endothelin-1 ECE ECE Big Endothelin-1->ECE Conversion Endothelin-1 Endothelin-1 ECE->Endothelin-1 Vasoconstriction Vasoconstriction Endothelin-1->Vasoconstriction This compound This compound This compound->NEP Inhibits This compound->ECE Inhibits

Caption: this compound's mechanism of action.

This compound Clinical Trial Workflow Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Group A: this compound Randomization->Treatment Period 1 Group B: Placebo Washout Washout Treatment Period 1->Washout Treatment Period 2 Treatment Period 2 Washout->Treatment Period 2 Crossover Endpoint Assessment Endpoint Assessment Treatment Period 2->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis

Caption: Crossover clinical trial design.

References

Differentiating Daglutril: A Biomarker-Based Comparison with Other Cardiovascular Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, discerning the specific effects of a novel agent from existing treatments is paramount for targeted drug development and clinical application. Daglutril, a dual inhibitor of neprilysin (NEP) and endothelin-converting enzyme (ECE), presents a unique pharmacological profile. This guide provides a comparative analysis of this compound's biomarker signature against other key cardiovascular drug classes—angiotensin receptor-neprilysin inhibitors (ARNIs), angiotensin-converting enzyme (ACE) inhibitors, and sodium-glucose cotransporter-2 (SGLT-2) inhibitors—supported by experimental data and detailed methodologies.

Distinguishing this compound: The Dual Inhibition Advantage

This compound's mechanism of action, the simultaneous inhibition of both NEP and ECE, offers a distinct advantage in modulating cardiovascular pathophysiology. NEP inhibition leads to an increase in natriuretic peptides, promoting vasodilation and natriuresis, while ECE inhibition reduces the production of the potent vasoconstrictor endothelin-1 (ET-1) from its precursor, big endothelin-1. This dual action is expected to result in a unique biomarker profile that differentiates it from other cardiovascular medications.

Data Presentation: A Comparative Look at Biomarker Modulation

The following tables summarize the expected changes in key cardiovascular biomarkers following treatment with this compound compared to an ARNI (sacubitril/valsartan), an ACE inhibitor, and an SGLT-2 inhibitor. It is important to note that direct head-to-head clinical trials comparing all four drugs are limited; therefore, this data is synthesized from various clinical and preclinical studies.

Table 1: Key Differentiating Biomarkers

BiomarkerThis compound (Dual ECE/NEP Inhibitor)Sacubitril/Valsartan (ARNI)ACE InhibitorSGLT-2 Inhibitor
Endothelin-1 (ET-1) No significant changeNo significant change or slight ↓
Big Endothelin-1 No significant changeNo significant changeNo significant change
Atrial Natriuretic Peptide (ANP) No significant change or slight ↑No significant change
B-type Natriuretic Peptide (BNP)
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)

Note: ↑ indicates an increase, ↓ indicates a decrease. Data is compiled from multiple sources and direct comparative values may vary.

Table 2: Additional Cardiovascular and Renal Biomarkers

BiomarkerThis compound (Dual ECE/NEP Inhibitor)Sacubitril/Valsartan (ARNI)ACE InhibitorSGLT-2 Inhibitor
Soluble ST2 (sST2) Likely ↓No significant change
Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) Likely ↓No significant changeNo significant change
Urinary Albumin Excretion

Note: ↓ indicates a decrease. "Likely ↓" indicates an expected effect based on the mechanism of action, though direct clinical trial data for this compound on these specific biomarkers is less established.

Experimental Protocols: Measuring the Key Differentiators

Accurate and reproducible biomarker measurements are critical for differentiating the effects of these cardiovascular drugs. Below are detailed methodologies for the key experiments cited.

Measurement of Endothelin-1 (ET-1) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for quantifying ET-1 in plasma samples.

1. Sample Preparation:

  • Collect whole blood in tubes containing EDTA.
  • Centrifuge at 1,600 x g for 15 minutes at 4°C.
  • Separate the plasma and store at -70°C until analysis.
  • Prior to the assay, acidify the plasma with an equal volume of a suitable buffer (e.g., 1 M acetic acid) and centrifuge to remove precipitated proteins.

2. ELISA Procedure (Sandwich ELISA):

  • Add 100 µL of standards and prepared samples to wells of a microplate pre-coated with an anti-ET-1 antibody.
  • Incubate for 2.5 hours at room temperature or overnight at 4°C.
  • Wash the wells four times with a wash buffer.
  • Add 100 µL of a biotinylated anti-ET-1 detection antibody to each well and incubate for 1 hour at room temperature.
  • Wash the wells four times.
  • Add 100 µL of streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.
  • Wash the wells four times.
  • Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.
  • Add 50 µL of stop solution to each well.
  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
  • Determine the concentration of ET-1 in the samples by interpolating their absorbance values on the standard curve.

Measurement of Big Endothelin-1 by Radioimmunoassay (RIA)

This protocol describes the quantification of big ET-1 in plasma.

1. Sample Preparation:

  • Collect and process blood samples as described for the ET-1 ELISA to obtain plasma.
  • Perform solid-phase extraction of big ET-1 from plasma using a C18 Sep-Pak column.
  • Elute the peptide and lyophilize the eluate.
  • Reconstitute the sample in RIA buffer.

2. RIA Procedure:

  • To a series of tubes, add 100 µL of standards, controls, and prepared samples.
  • Add 100 µL of anti-big ET-1 antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
  • Add 100 µL of 125I-labeled big ET-1 to all tubes.
  • Vortex and incubate for 16-24 hours at 4°C.
  • Add 500 µL of a second antibody (precipitating antibody) and incubate for 90-120 minutes at 4°C.
  • Centrifuge at 1,700 x g for 20 minutes at 4°C.
  • Decant the supernatant and count the radioactivity of the pellet in a gamma counter.

3. Data Analysis:

  • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
  • Calculate the concentration of big ET-1 in the samples from the standard curve.

Measurement of NT-proBNP by Chemiluminescent Immunoassay (CLIA)

This protocol details a common method for measuring NT-proBNP in serum or plasma.

1. Sample Preparation:

  • Collect whole blood in serum separator tubes or EDTA tubes.
  • Allow serum to clot for 30 minutes before centrifugation.
  • Centrifuge at 1,000-1,300 x g for 15 minutes.
  • Separate the serum or plasma and store at -20°C or below if not analyzed immediately.

2. CLIA Procedure (Automated Analyzer):

  • The assay is typically performed on an automated immunoassay analyzer.
  • The sample is introduced into the analyzer.
  • The sample is mixed with paramagnetic microparticles coated with a capture antibody specific for NT-proBNP.
  • After an incubation period, an acridinium-labeled detection antibody, also specific for NT-proBNP, is added to form a sandwich complex.
  • The reaction mixture is washed to remove unbound materials.
  • Trigger solutions are added to initiate the chemiluminescent reaction.
  • The light emitted is measured by a photomultiplier tube, and the intensity is proportional to the concentration of NT-proBNP in the sample.

3. Data Analysis:

  • The analyzer's software automatically calculates the NT-proBNP concentration based on a stored master curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually summarize the core concepts, the following diagrams have been generated using Graphviz (DOT language).

cluster_this compound This compound's Dual Mechanism This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits ECE Endothelin-Converting Enzyme (ECE) This compound->ECE Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NEP->Natriuretic_Peptides Degrades ET1 Endothelin-1 (ET-1) ECE->ET1 Converts Vasodilation Vasodilation & Natriuresis Natriuretic_Peptides->Vasodilation Big_ET1 Big Endothelin-1 Big_ET1->ECE Vasoconstriction Vasoconstriction ET1->Vasoconstriction

Caption: this compound's dual inhibition of NEP and ECE.

cluster_workflow Biomarker Measurement Workflow start Blood Sample Collection centrifugation Centrifugation start->centrifugation plasma_serum Plasma/Serum Separation centrifugation->plasma_serum storage Storage at -70°C plasma_serum->storage elisa ET-1 (ELISA) storage->elisa ria Big ET-1 (RIA) storage->ria clia NT-proBNP (CLIA) storage->clia data_analysis Data Analysis & Comparison elisa->data_analysis ria->data_analysis clia->data_analysis

Caption: General workflow for biomarker measurement.

By understanding the distinct biomarker profiles and the methodologies to measure them, researchers can more effectively design studies to elucidate the specific cardiovascular effects of this compound and differentiate its therapeutic potential from other established drug classes. This guide serves as a foundational resource for such endeavors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.